2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]acetamide
CAS No.:
Cat. No.: VC14758597
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O3 |
|---|---|
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]acetamide |
| Standard InChI | InChI=1S/C22H25N3O3/c1-14(2)10-21-24-17-6-5-16(13-18(17)25-21)23-22(26)12-15-4-7-19-20(11-15)28-9-3-8-27-19/h4-7,11,13-14H,3,8-10,12H2,1-2H3,(H,23,26)(H,24,25) |
| Standard InChI Key | QMSISQHXSFTGPO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC4=C(C=C3)OCCCO4 |
Introduction
Structural Features
-
Benzodioxepin Moiety: This part of the molecule is known for its presence in various pharmacologically active compounds. It contributes to the compound's ability to interact with biological targets.
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Benzimidazole Derivative: Benzimidazoles are widely studied for their anticancer, antimicrobial, and antifungal properties. The addition of a 2-methylpropyl group may enhance these properties by altering the compound's solubility and interaction with biological molecules.
Synthesis
The synthesis of such compounds typically involves multi-step reactions. These may include condensation reactions, alkylation, and acylation steps. The use of solvents like dimethylformamide (DMF) and temperatures between 70–80 °C are common for optimizing yields.
Inhibition of Enzymes or Receptors
Compounds with benzodioxepin and benzimidazole motifs can act as inhibitors of specific enzymes or receptors, affecting cell proliferation and apoptosis. This makes them potential candidates for cancer therapy and other disease treatments.
Spectroscopic Methods
Characterization of these compounds often involves spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide detailed information about the molecular structure and purity of the compound.
Data Table: Spectroscopic Data for Similar Compounds
| Spectroscopic Method | Typical Signals |
|---|---|
| IR | C–H stretching (3100-3000 cm^-1), C=C stretching (1600 cm^-1), CONH stretching (1650 cm^-1) |
| NMR | Aromatic protons (7.0-8.0 ppm), NH of imidazole (4.5-5.0 ppm) |
| MS | Molecular ion peak corresponding to the molecular weight |
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